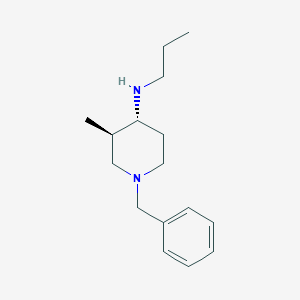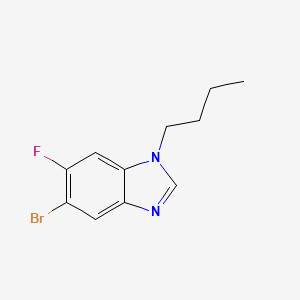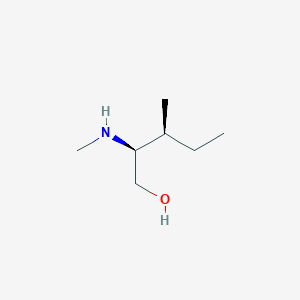![molecular formula C8H7ClN2 B1149124 2-Chloro-7-methylpyrazolo[1,5-a]pyridine CAS No. 1204298-63-4](/img/new.no-structure.jpg)
2-Chloro-7-methylpyrazolo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with hydrazine derivatives, followed by cyclization to form the pyrazolo[1,5-a]pyridine core. The reaction conditions often involve the use of solvents such as ethanol or acetic acid, and the process may require heating to facilitate the cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow synthesis, which allows for better control over reaction conditions and yields. Additionally, the use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
化学反応の分析
Types of Reactions
2-Chloro-7-methylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions may involve the use of bases such as sodium hydroxide or potassium carbonate.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.
科学的研究の応用
2-Chloro-7-methylpyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a scaffold for drug development, particularly in the design of anticancer and antimicrobial agents.
Material Science: Due to its unique photophysical properties, the compound is explored for use in the development of fluorescent probes and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used in the study of enzyme inhibition and as a tool for investigating biological pathways.
作用機序
The mechanism of action of 2-Chloro-7-methylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. In medicinal chemistry, the compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
2-Methylpyrazolo[1,5-a]pyridine: Similar in structure but lacks the chlorine atom, which can affect its reactivity and applications.
7-Methylpyrazolo[1,5-a]pyridine:
Uniqueness
2-Chloro-7-methylpyrazolo[1,5-a]pyridine is unique due to the presence of both the chlorine and methyl groups, which confer distinct chemical reactivity and potential for diverse applications. The chlorine atom, in particular, allows for further functionalization through substitution reactions, making it a versatile compound in synthetic chemistry.
特性
CAS番号 |
1204298-63-4 |
|---|---|
分子式 |
C8H7ClN2 |
分子量 |
167 |
同義語 |
2-Chloro-7-methylpyrazolo[1,5-a]pyridine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


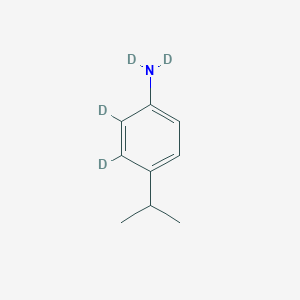
![tert-butyl 4-bromo-1H-benzo[d][1,2,3]triazole-1-carboxylate](/img/structure/B1149044.png)
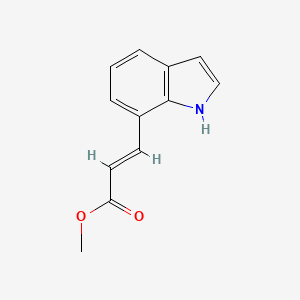
![7-Chloro-2-ethyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149047.png)
![Ethyl 3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1149048.png)
